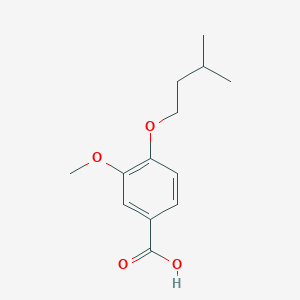

3-Methoxy-4-(3-methylbutoxy)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Methoxy-4-(3-methylbutoxy)benzoic acid” is a biochemical used for proteomics research . It is an ester of 3-methylbutanol and benzoic acid, and is a white crystalline solid at room temperature. The molecular formula is C13H18O4 and the molecular weight is 238.28 .

Synthesis Analysis

The synthesis of “3-Methoxy-4-(3-methylbutoxy)benzoic acid” involves a multi-step reaction with 2 steps: 1) aqueous NaOH, and 2) magnesium; diethyl ether .Molecular Structure Analysis

The InChI code for “3-Methoxy-4-(3-methylbutoxy)benzoic acid” is1S/C13H18O4/c1-9(2)6-7-17-11-5-4-10(13(14)15)8-12(11)16-3/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) . Chemical Reactions Analysis

Substituted benzoic acids, including “3-Methoxy-4-(3-methylbutoxy)benzoic acid”, are investigated as dopants for polyaniline. This research explores the enhancement of conductivity and other properties of polyaniline when doped with these acids.Physical And Chemical Properties Analysis

“3-Methoxy-4-(3-methylbutoxy)benzoic acid” is a white crystalline solid at room temperature. It has a molecular weight of 238.28 .Aplicaciones Científicas De Investigación

Synthesis and Luminescence Properties :

- 3-Methoxy-4-benzyloxy benzoic acid and its derivatives have been studied for their role in synthesizing lanthanide coordination compounds. These compounds have shown significant influence on the photophysical properties due to the presence of electron-releasing or electron-withdrawing substituents, impacting the photoluminescence of Tb(3+) complexes (Sivakumar et al., 2010).

Bioconversion by Anaerobic Bacteria :

- Research on the bioconversion of methoxylated benzoic acids like 3-methoxybenzoic acid by anaerobic bacteria revealed insights into the metabolism process of these compounds. These studies provide significant understanding of the role of anaerobic bacteria in metabolizing such aromatic compounds (Deweerd et al., 1988).

Doping Agents in Polyaniline Synthesis :

- Benzoic acid derivatives, including 3-methoxybenzoic acid, have been used as doping agents in the synthesis of polyaniline, affecting its properties such as conductivity and structural characteristics (Amarnath & Palaniappan, 2005).

Crystalline Structure Studies :

- The crystalline structures of alkoxy-substituted benzoic acids, including 3-methoxybenzoic acid, have been characterized to understand their molecular features and packing arrangements. This research is crucial in the field of crystallography and materials science (Raffo et al., 2014).

Demethoxylation and Hydroxylation Studies :

- The processes of demethoxylation and hydroxylation of methoxybenzoic acids, including 3-methoxybenzoic acid, have been studied under gamma-radiation. This research has implications in food irradiation and understanding the chemical reactions under radiation exposure (Gaisberger & Solar, 2001).

Potentiometric Titration Studies :

- Hydroxylated benzoic acids like 3-methoxybenzoic acid have been analyzed using potentiometric titration and artificial neural network calibration, highlighting the importance of these compounds in analytical chemistry and method development (Aktaş & Yaşar, 2004).

Safety and Hazards

Propiedades

IUPAC Name |

3-methoxy-4-(3-methylbutoxy)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O4/c1-9(2)6-7-17-11-5-4-10(13(14)15)8-12(11)16-3/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQKSBWFZSKQIQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=C(C=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(3-methylbutoxy)benzoic acid | |

CAS RN |

303059-32-7 |

Source

|

| Record name | 4-(ISOPENTYLOXY)-3-METHOXYBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2426864.png)

![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2426867.png)

![(S)-3-Piperidin-3-yl-3,4-dihydro-1H-benzo[1,2,6]thiadiazine 2,2-dioxide hydrochloride](/img/structure/B2426872.png)

![4-(2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzamide](/img/structure/B2426875.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl diethylcarbamate](/img/structure/B2426882.png)